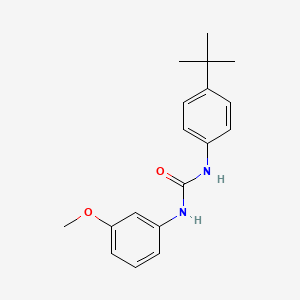

![molecular formula C19H21N3O2 B5545166 N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)

N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of phenyl isocyanate with substituted furylamide, leading to a series of novel compounds with yields ranging from 74% to 88% (Yang Xin-ling, 2002). Another method includes the reaction of α,β-unsaturated aldehydes, N-phenyl urea/thiourea, and aromatic aldehydes, catalyzed by N-heterocyclic carbene, to synthesize monocyclic trans-1,3-diazepanes with high diastereoselectivity (I. R. Siddiqui et al., 2013).

Molecular Structure Analysis

The study of the crystal structures of N-aryl-N'-4-nitrophenyl ureas, which share a similarity in structural framework with N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, reveals the presence of hydrogen bond competition and distinct molecular conformations. These structures are classified based on their hydrogen bond patterns, influencing the molecular conformation and the orientation of phenyl rings within the urea compounds (L. Reddy et al., 2007).

Chemical Reactions and Properties

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas from carboxylic acids, showcasing the reactivity and versatility of compounds in the urea category in undergoing chemical transformations under mild conditions (Kishore Thalluri et al., 2014).

Physical Properties Analysis

The analysis of physical properties, such as molecular conformation and the effect of hydrogen bonding on crystal structures, is crucial for understanding the stability and reactivity of N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea derivatives. The transition from urea…pyridyl N–H…N hydrogen bond to single N–H…O and N–H…N hydrogen bonds in various derivatives illustrates the importance of molecular structure on physical properties (Sreekanth K. Chandran et al., 2010).

Chemical Properties Analysis

The synthesis of N-substituted phenyl-N′-[6-(2-chlorobenzothiazol)yl]urea showcases the chemical reactivity of urea derivatives and provides insight into the chemical properties of N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea. These urea compounds exhibit diverse reactivity patterns, which are essential for various chemical transformations (L. Zai, 2001).

科学的研究の応用

Urease Inhibitors and Medical Applications

Urease inhibitors, such as N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea derivatives, have been investigated for their potential to treat infections caused by urease-producing bacteria like Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These compounds are seen as promising alternatives to existing treatments due to their specific inhibitory action on urease, an enzyme critical to the pathogenicity of certain bacteria (Kosikowska & Berlicki, 2011).

Therapeutic Effects on Proteostasis

Compounds like 4-phenylbutyric acid (4-PBA), which shares structural similarities with urea derivatives, have been explored for their role in maintaining proteostasis. This involves preventing misfolded protein aggregation and alleviating stress in the endoplasmic reticulum, which can lead to various pathologies. These findings open the door to potential therapeutic applications of similar compounds in diseases characterized by protein misfolding (Kolb et al., 2015).

Environmental and Agricultural Applications

Research into urea-based herbicides has highlighted the environmental impact of phenylurea compounds on non-target organisms, including fish and amphibians. This research underscores the importance of understanding and mitigating the environmental risks associated with the use of such chemicals in agriculture (Marlatt & Martyniuk, 2017).

Biosensors and Analytical Applications

Urea derivatives have been utilized in the development of biosensors for detecting urea concentrations in various contexts, including medical diagnostics and environmental monitoring. These biosensors employ urease as a bioreceptor element, showcasing the versatility of urea and its derivatives in analytical chemistry (Botewad et al., 2021).

Drug Design and Pharmacokinetics

The unique binding capabilities of ureas have been leveraged in drug design to modulate the selectivity, stability, and toxicity of pharmaceutical compounds. Research in this area highlights the role of urea derivatives in enhancing the bioactivity and efficacy of drugs (Jagtap et al., 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c23-18(22-13-5-2-6-14-22)15-9-11-17(12-10-15)21-19(24)20-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKNJQNSEBWIFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)

![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)

![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)

![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)

![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)

![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)

![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)